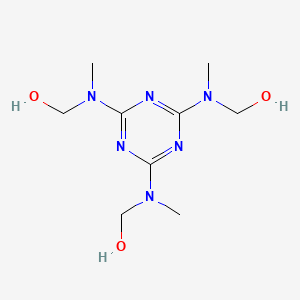

Trimelamol

説明

structure given in first source

Structure

3D Structure

特性

CAS番号 |

64124-21-6 |

|---|---|

分子式 |

C9H18N6O3 |

分子量 |

258.28 g/mol |

IUPAC名 |

[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3 |

InChIキー |

MHVFYGIQJNFWGQ-UHFFFAOYSA-N |

正規SMILES |

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |

他のCAS番号 |

64124-21-6 |

同義語 |

CB 10375 CB-10-375 N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine trimelamol |

製品の起源 |

United States |

Foundational & Exploratory

Trimelamol's Mechanism of Action in Ovarian Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimelamol, an s-triazine derivative and an analogue of hexamethylmelamine, demonstrated clinical activity in heavily-pretreated ovarian cancer, including platinum-refractory cases. Despite its initial promise, this compound was withdrawn from further clinical development due to issues with its stability. Its primary mechanism of action is understood to be the intracellular release of formaldehyde, a potent cytotoxic agent. This guide provides a detailed technical overview of the core mechanisms by which this compound is believed to exert its anti-tumor effects on ovarian cancer cells, drawing upon available preclinical data and the known effects of its principal active metabolite, formaldehyde. The information is presented to aid researchers and drug development professionals in understanding the cytotoxic pathways and to inform the development of novel anti-cancer therapies.

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with chemoresistance being a major clinical challenge. This compound (tris(hydroxymethyl)-tris(methyl)melamine) emerged as a promising agent with activity against resistant ovarian tumors. Its unique mechanism, reliant on the generation of formaldehyde, distinguishes it from conventional alkylating agents and platinum-based drugs. This document synthesizes the available data to provide a comprehensive understanding of this compound's mechanism of action at the molecular level.

Core Mechanism: Formaldehyde-Induced Cytotoxicity

The central tenet of this compound's anticancer activity is its function as a prodrug that releases formaldehyde. This process is pivotal to its cytotoxicity, with its direct alkylating activity playing a more minor role.

DNA Damage: Adducts and Cross-linking

Upon release, formaldehyde readily reacts with cellular macromolecules, most critically with DNA. It forms various DNA lesions, including:

-

N2-hydroxymethyl-dG monoadducts: Formaldehyde reacts with the exocyclic amino group of guanine to form N2-hydroxymethyl-dG, a primary DNA adduct[1][2].

-

DNA-protein cross-links (DPCs): Formaldehyde can trap proteins onto DNA, forming bulky lesions that interfere with DNA replication and transcription[1].

-

DNA-DNA cross-links: The formation of cross-links between DNA strands prevents their separation, thereby halting replication and transcription.

This DNA damage is a key initiating event in the cytotoxic cascade triggered by this compound.

dot```dot graph Trimelamol_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formaldehyde [label="Formaldehyde Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Adducts [label="N2-hydroxymethyl-dG\nAdducts", fillcolor="#F1F3F4"]; DNA_Crosslinks [label="DNA-Protein & DNA-DNA\nCross-links", fillcolor="#F1F3F4"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound -> Formaldehyde [label="Intracellular\nMetabolism"]; Formaldehyde -> DNA [label="Reacts with"]; DNA -> DNA_Adducts; DNA -> DNA_Crosslinks; DNA_Adducts -> DNA_Damage; DNA_Crosslinks -> DNA_Damage; DNA_Damage -> Cell_Cycle_Arrest; DNA_Damage -> Apoptosis; Cell_Cycle_Arrest -> Cell_Death; Apoptosis -> Cell_Death; }

Caption: Putative cell cycle arrest pathway.

Induction of Apoptosis

If the DNA damage is too severe to be repaired, cells initiate programmed cell death, or apoptosis, to eliminate themselves. This is a crucial mechanism for the anticancer activity of genotoxic agents. The apoptotic cascade involves the activation of a family of proteases called caspases.

-

Initiator Caspases (e.g., Caspase-8, Caspase-9): These are activated in response to death signals. The intrinsic (mitochondrial) pathway, often triggered by DNA damage, involves the activation of Caspase-9. [3][4]* Executioner Caspases (e.g., Caspase-3): Activated by initiator caspases, these enzymes cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting the release of mitochondrial factors that activate caspases. Treatment of ovarian cancer cells with DNA damaging agents can modulate the expression of these proteins, shifting the balance towards apoptosis.

dot

Caption: Intrinsic apoptosis pathway.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of this compound and its analogues in the CH1 human ovarian cancer cell line.

| Compound | IC50 (µM) in CH1 cells |

| This compound (TM) | 23.4 |

| CB 7639 | 30.5 |

| CB 7529 | 29.5 |

| CB 7547 | 28.5 |

| CB 7669 | 27.3 |

Experimental Protocols

Detailed experimental protocols for the key assays used to elucidate the mechanism of action of agents like this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Ovarian cancer cells

Procedure:

-

Seed ovarian cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

dot

Caption: MTT assay workflow.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Ovarian cancer cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat ovarian cancer cells with this compound for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

dot

Caption: Cell cycle analysis workflow.

Western Blotting for Apoptosis Markers

This method is used to detect the expression levels of key proteins involved in apoptosis.

Materials:

-

Treated and untreated ovarian cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

dot

Caption: Western blot workflow.

Conclusion

The mechanism of action of this compound in ovarian cancer cells is primarily driven by the cytotoxic effects of its metabolite, formaldehyde. By inducing significant DNA damage, this compound activates cellular stress responses that lead to cell cycle arrest and, ultimately, apoptosis. While the clinical development of this compound was halted, a thorough understanding of its molecular mechanisms can provide valuable insights for the design of new prodrugs and therapies that exploit similar pathways to overcome chemoresistance in ovarian cancer. Further research into the specific signaling cascades and DNA repair pathways affected by formaldehyde in ovarian cancer cells is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Distribution of DNA adducts caused by inhaled formaldehyde is consistent with induction of nasal carcinoma but not leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding and Targeting Apoptotic Pathways in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

In-Depth Technical Guide to the Chemical Structure of Trimelamol

This technical guide provides a comprehensive overview of the chemical structure, properties, and associated methodologies for Trimelamol. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Chemical Identity

This compound, a synthetic derivative of trimethylmelamine, is recognized for its antineoplastic properties. Its chemical identity is established through various nomenclature and registry systems.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |

| CAS Number | 64124-21-6 |

| Molecular Formula | C₉H₁₈N₆O₃ |

| SMILES | CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |

| InChI Key | MHVFYGIQJNFWGQ-UHFFFAOYSA-N |

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are crucial for its formulation and clinical application. A summary of these quantitative data is presented below.

Table 2: Physicochemical and Pharmacokinetic Data for this compound

| Property | Value |

| Molecular Weight | 258.28 g/mol |

| Exact Mass | 258.14403846 Da |

| Elemental Analysis | C: 41.85%, H: 7.02%, N: 32.54%, O: 18.58% |

| Solubility | Sufficiently soluble in aqueous solutions for parenteral administration. |

| Half-life (pH 7.5) | 120 minutes |

Mechanism of Action: DNA Crosslinking and Apoptosis Induction

This compound functions as an alkylating agent, exerting its cytotoxic effects through the crosslinking of DNA. This process does not necessitate metabolic activation. The proposed mechanism involves the formation of a reactive iminium species, which subsequently crosslinks DNA strands. This DNA damage triggers a cellular response cascade, ultimately leading to programmed cell death (apoptosis).

The signaling pathway initiated by this compound-induced DNA damage is a complex process involving damage sensors, transducer kinases, and effector proteins. The cell recognizes the DNA lesions, which leads to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase pathways. These kinases then phosphorylate a series of downstream targets, including the tumor suppressor protein p53. Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by transactivating pro-apoptotic genes like BAX and PUMA.

An In-Depth Technical Guide to the Synthesis and Purification of Trimelamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Trimelamol (N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine), a hydroxymethylated derivative of trimethyl melamine with applications in cancer research. This document details the chemical processes involved, purification methodologies, and analytical workflows, and is intended to support professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is an analogue of the chemotherapeutic agent hexamethylmelamine. A key advantage of this compound is that it does not require metabolic activation to exert its cytotoxic effects. Its sufficient solubility allows for parenteral administration, which has been explored in clinical trials.[1] The stability of this compound and its analogues is a critical factor in its formulation and delivery, with studies indicating varying half-lives depending on the pH.[2] This guide will delineate a plausible and technically grounded pathway for its laboratory-scale synthesis and purification.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of a tri-substituted melamine core, followed by hydroxymethylation.

Step 1: Synthesis of N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine (Intermediate)

The core of this compound is synthesized through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with methylamine. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled reaction, often by managing the reaction temperature.

Step 2: Hydroxymethylation of the Intermediate

The final step involves the reaction of the N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine intermediate with formaldehyde. This reaction attaches a hydroxymethyl group to each of the methylamino substituents, yielding this compound.

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established methods for the synthesis of 1,3,5-triazine derivatives.[3][4]

Materials and Reagents:

-

Cyanuric chloride

-

Methylamine (40% in water or as a solution in a suitable solvent)

-

Anhydrous inert solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Base (e.g., Sodium hydroxide, Triethylamine)

-

Formaldehyde solution (e.g., 37% in water, formalin)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

Part A: Synthesis of N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine

-

Initial Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in an anhydrous inert solvent and cool the mixture to 0-5 °C in an ice bath.

-

First Substitution: Slowly add one equivalent of methylamine solution via the dropping funnel, ensuring the temperature does not exceed 5 °C. A base is used to neutralize the HCl formed during the reaction.

-

Second and Third Substitutions: After the initial reaction, the temperature is gradually increased to allow for the substitution of the remaining chlorine atoms. The subsequent additions of methylamine are carried out at a moderately elevated temperature (e.g., room temperature to 50 °C), depending on the desired reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (cyanuric chloride) is consumed.

-

Isolation of Intermediate: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then washed to remove any salts and unreacted reagents.

Part B: Synthesis of this compound

-

Hydroxymethylation Reaction: The N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine intermediate is suspended in an aqueous solution.

-

Addition of Formaldehyde: An excess of formaldehyde solution is added to the suspension. The reaction is typically stirred at room temperature.

-

Product Formation: The reaction mixture is stirred for several hours to allow for the complete formation of this compound.

-

Isolation of Crude this compound: The crude product is isolated from the reaction mixture, often by filtration or evaporation of the solvent.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products from side reactions, and other impurities. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[5]

Experimental Protocol: Purification by Recrystallization

Materials and Reagents:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., water, ethanol-water mixture)

-

Heating and filtration apparatus (e.g., hot plate, Büchner funnel)

Procedure:

-

Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

-

Isolation of Pure Crystals: The purified crystals are collected by filtration.

-

Washing: The collected crystals are washed with a small amount of the cold solvent to remove any residual impurities.

-

Drying: The pure this compound crystals are dried under vacuum to remove any remaining solvent.

Data Presentation

The following tables summarize key quantitative data for this compound and its analogues.

Table 1: Stability of this compound and its Analogues in Aqueous Solution

| Compound | Half-life at pH 7.5 (minutes) | Half-life at pH 2.0 (minutes) |

| This compound (1) | 120 | - |

| Analogue 5 (trifluoroethyl) | 690 | - |

| Analogue 13 (propargyl) | 450 | - |

| Analogue 15 (cyanomethyl) | 275 | 350 |

Data presented is from a comparative study and serves as a benchmark for stability.

Visualization of Workflows and Pathways

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Workflow

Caption: Proposed analytical workflow for this compound quantification.

Postulated Mechanism of Action

The precise signaling pathways affected by this compound are not extensively detailed in the available literature. However, as an analogue of other alkylating-like agents, its cytotoxicity is believed to stem from its ability to form covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.

Caption: Postulated cytotoxic mechanism of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound, grounded in established chemical principles and available literature. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further optimization of reaction conditions and purification solvents may be necessary to achieve desired yields and purity levels for specific applications. The development of a validated analytical method is also a critical step for accurate characterization and quantification.

References

- 1. Phase I trial and pharmacokinetics of this compound (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity of potential tumor-inhibitory analogues of this compound (2,4,6-tris[(hydroxymethyl)methylamino]-1,3,5-triazine) having electron-withdrawing groups in place of methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. scs.illinois.edu [scs.illinois.edu]

Trimelamol CAS number and chemical properties

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical trial data for Trimelamol, an antineoplastic agent. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a synthetic derivative of trimethylmelamine.[1] Its key chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 64124-21-6 | [1][2] |

| Molecular Formula | C9H18N6O3 | [1][3] |

| Molecular Weight | 258.28 g/mol | |

| IUPAC Name | [[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol | |

| Synonyms | Trimethyloltrimethylmelamine, N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine, NSC-283162 | |

| Solubility | Sufficiently soluble for parenteral administration. |

Note: Specific quantitative data for melting point, boiling point, and pKa were not available in the consulted resources.

Mechanism of Action

This compound functions as an antineoplastic agent through a mechanism that involves the formation of a reactive iminium species. This reactive intermediate is capable of crosslinking DNA, which is understood to be a key contributor to its cytotoxic effects. Unlike some other melamine derivatives, this compound does not require metabolic activation to exert its activity.

Experimental Protocols and Clinical Findings

This compound has been evaluated in clinical trials for its efficacy against various cancers, particularly refractory ovarian cancer.

Phase I Clinical Trial

A Phase I trial was conducted to evaluate two different administration schedules for this compound: a single intravenous infusion every 3 weeks, and a daily dose for 3 consecutive days, repeated every 3 weeks. Pharmacokinetic analysis was performed for all dose levels on both schedules.

Phase II Clinical Trial

In a Phase II study, 42 patients with recurrent or platinum-complex-resistant advanced ovarian cancer were treated with this compound. The treatment protocol consisted of an 800 mg/m² intravenous dose administered daily for 3 days.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from the clinical trials of this compound.

Toxicity Data from Phase I Trial

Myelosuppression was identified as the dose-limiting toxicity for the single-dose administration. For the 3-day administration schedule, non-hematological toxicities were less pronounced.

| Single Dose (mg/m²) | Median Leukocyte Nadir (x 10⁹/L) | Other Toxicities |

| 1800 | 3.2 | Doses >1500 mg/m² caused WHO grade 3 nausea and vomiting. |

| 2100 | 2.6 | Thrombocytopenia and anemia were also observed but were not dose-limiting. |

| 2400 (MTD) | 1.5 |

MTD: Maximum Tolerated Dose

| 3-Day Dose (mg/m²/day) | Median Leukocyte Nadir (x 10⁹/L) |

| 800 | 3.0 |

| 900 | 2.3 |

| 1000 (MTD) | 1.5 |

Efficacy Data from Phase II Trial in Refractory Ovarian Cancer

The objective response rate in the Phase II trial for refractory ovarian cancer was 9.5%.

| Response Type | Number of Patients |

| Complete Response | 1 |

| Partial Response | 3 |

| Minor Response | 5 |

The primary toxicities observed in this trial were nausea and vomiting, with myelosuppression being minor.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the Phase I clinical trial, from patient enrollment to data analysis.

References

An In-depth Technical Guide to Trimelamol Analogues and Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimelamol, a hydroxymethylated derivative of melamine, initially showed promise as an anticancer agent, particularly in platinum-refractory ovarian cancer. However, its clinical development was hampered by chemical instability. This has led to the exploration of more stable analogues and derivatives, aiming to retain or enhance the therapeutic efficacy of the parent compound while improving its pharmaceutical properties. This technical guide provides a comprehensive overview of this compound and its analogues in cancer research, detailing their synthesis, mechanism of action, and preclinical data. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound and its Analogues

This compound (N²,N⁴,N⁶-trihydroxymethyl-N²,N⁴,N⁶-trimethylmelamine) is a member of the N-(hydroxymethyl)melamine family of compounds. Unlike its predecessor hexamethylmelamine, this compound does not require metabolic activation to exert its cytotoxic effects. The primary challenge with this compound has been its instability in aqueous solutions, which led to formulation difficulties and withdrawal from further clinical studies.[1]

In response to this, a number of analogues have been synthesized with the goal of improving stability while maintaining or enhancing antitumor activity. These efforts have primarily focused on replacing the N-methyl groups with electron-withdrawing substituents. Key analogues that have been investigated include:

-

CB 7669 (Triscyanomethyl analogue)

-

CB 7639 and CB 7529 (Tristrifluoroethyl analogues)

-

CB 7547 (Trispropargyl analogue)

-

CB 7646 (bis-N-(hydroxymethyl)trimethylmelamine)

These analogues have demonstrated significantly greater stability compared to this compound.[1][2]

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues generally involves a multi-step process starting from cyanuric chloride. The following provides a general overview of the synthetic strategies.

General Synthesis of Substituted Melamines

The core 1,3,5-triazine structure is typically formed through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with various amines. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise synthesis.[3][4]

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of N,N',N''-trimethylmelamine with formaldehyde.

Synthesis of this compound Analogues with Electron-Withdrawing Groups

The synthesis of analogues such as the 2,2,2-trifluoroethyl, propargyl, and cyanomethyl derivatives involves the initial synthesis of the corresponding tris(alkylamino)triazines, followed by hydroxymethylation. For example, the synthesis of the tris(propargylamino) derivative can be achieved from cyanuric chloride and propargylamine. The subsequent reaction with formaldehyde, often in the presence of a base like potassium carbonate, yields the desired tris(hydroxymethyl) derivative.

Below is a generalized workflow for the synthesis of these analogues.

Mechanism of Action

The cytotoxic effects of this compound and its analogues are primarily attributed to two interconnected mechanisms: the release of formaldehyde and the cross-linking of DNA.

Release of Formaldehyde

N-(hydroxymethyl)melamines are known to release formaldehyde, which is a key contributor to their cytotoxicity. Formaldehyde is a highly reactive molecule that can induce cellular stress and damage.

DNA Cross-linking

This compound and its analogues are capable of forming covalent cross-links with DNA. These cross-links, both intrastrand and interstrand, physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis. This alkylating activity is a hallmark of many effective chemotherapeutic agents.

The proposed mechanism of action involves the generation of a reactive iminium ion intermediate, which can then alkylate nucleophilic sites on DNA, particularly the N7 position of guanine.

Signaling Pathways

The DNA damage induced by this compound analogues is expected to activate the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). Upon sensing DNA lesions, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR pathway can trigger apoptosis.

Quantitative Data

A key aspect of developing this compound analogues is to compare their biological activity and physicochemical properties. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of this compound and its Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound (TM) | CH1 (human ovarian) | 23.4 | |

| CB 7639 | CH1 (human ovarian) | 30.5 | |

| CB 7529 | CH1 (human ovarian) | 29.5 | |

| CB 7547 | CH1 (human ovarian) | 28.5 | |

| CB 7669 | CH1 (human ovarian) | 27.3 |

Table 2: Physicochemical Properties of this compound and its Analogues

| Compound | Property | Value | Reference |

| This compound (1) | Half-life (pH 7.5) | 120 min | |

| Analogue 5 (trifluoroethyl) | Half-life (pH 7.5) | 690 min | |

| Analogue 13 (propargyl) | Half-life (pH 7.5) | 450 min | |

| Analogue 15 (cyanomethyl) | Half-life (pH 7.5) | 275 min | |

| This compound (1) | Water Solubility | Comparable to analogue 15 | |

| Analogue 5 (trifluoroethyl) | Water Solubility | Poorly soluble | |

| Analogue 13 (propargyl) | Water Solubility | Poorly soluble | |

| Analogue 15 (cyanomethyl) | Water Solubility | Comparable to this compound |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and its analogues.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

This compound or its analogues, dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plates for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.

Comet Assay for DNA Cross-linking

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including interstrand cross-links.

Materials:

-

Microscope slides

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Embedding: Mix a suspension of single cells with low melting point agarose and spread onto a microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail." DNA with interstrand cross-links will migrate slower than control DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA in the comet tail using image analysis software. A decrease in tail moment compared to a positive control for strand breaks indicates the presence of cross-links.

In Vivo Studies

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound analogues. These studies typically involve xenograft models where human tumor cells are implanted into immunocompromised mice.

Xenograft Models

Human cancer cell lines (e.g., ovarian, breast) are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compounds.

Efficacy of CB 7646

The stable analogue CB 7646 has shown curative activities in human ovarian (PXN/65) and breast (MX-1 and T-61) cancer xenograft models. Importantly, both this compound and CB 7646 demonstrated curative activity in a human ovarian cancer xenograft model with acquired resistance to carboplatin (HX110P), suggesting their potential in treating platinum-resistant cancers.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogues. A Phase I clinical trial of this compound provided some pharmacokinetic data. The pharmacokinetic profile of CB 7646 indicated a decreased plasma elimination, suggesting slower in vivo degradation compared to this compound.

Conclusion and Future Directions

The development of stable analogues of this compound has successfully addressed the primary limitation of the parent compound. These analogues retain the cytotoxic activity of this compound and show promise in preclinical models, particularly in the context of drug-resistant cancers. The mechanism of action, involving formaldehyde release and DNA cross-linking, provides a strong rationale for their antitumor effects.

Future research should focus on:

-

Comprehensive preclinical evaluation of the most promising analogues, including detailed pharmacokinetic and toxicology studies.

-

Further elucidation of the specific signaling pathways modulated by these compounds to identify potential biomarkers of response.

-

Investigation of combination therapies to enhance the efficacy of this compound analogues.

The data presented in this guide suggest that the stable analogues of this compound, particularly compounds like CB 7646, warrant further investigation as potential therapeutic agents for the treatment of cancer.

References

- 1. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Metabolism of Trimelamol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimelamol (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine), also known as CB 7646, is an analogue of the anticancer agents hexamethylmelamine and pentamethylmelamine. Developed to overcome the need for metabolic activation and to allow for parenteral administration, its preclinical pharmacokinetic and metabolic profile is crucial for understanding its therapeutic potential and guiding clinical development. This technical guide synthesizes the available, albeit limited, public domain data on the pharmacokinetics and metabolism of this compound in preclinical models. Due to the scarcity of comprehensive preclinical data in publicly accessible literature, this document also incorporates general principles of preclinical drug metabolism and pharmacokinetic analysis to provide a foundational understanding for researchers in the field.

Introduction

This compound was designed as a more soluble and directly active derivative of earlier melamine compounds. A key feature highlighted in early clinical research is that it does not require metabolic activation to exert its cytotoxic effects[1]. This characteristic theoretically offers a more predictable dose-response relationship compared to its prodrug predecessors. However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical species is fundamental for predicting its behavior in humans.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for this compound in preclinical models such as rats and mice is not extensively available in the public domain. A Phase I clinical trial demonstrated a linear correlation between the administered dose and the area under the plasma concentration-time curve (AUC) in humans, suggesting predictable pharmacokinetics within the studied dose range[1]. However, specific preclinical parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F) have not been detailed in the available literature.

To provide a framework for the type of data required, the following table outlines the typical pharmacokinetic parameters determined in preclinical studies.

Table 1: Key Pharmacokinetic Parameters in Preclinical Studies

| Parameter | Description | Importance in Drug Development |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines dosing frequency and time to reach steady-state concentrations. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides an indication of the extent of drug distribution into tissues. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the appropriate oral dose. |

| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. | Important for assessing efficacy and potential for toxicity. |

| Tmax | The time at which the Cmax is observed. | Provides information on the rate of drug absorption. |

| AUC | The area under the plasma concentration-time curve, representing the total systemic exposure to a drug. | A key parameter for assessing bioavailability and overall drug exposure. |

Metabolism

The metabolic fate of this compound in preclinical models is not well-documented in publicly available literature. While a Phase I clinical study suggested that this compound does not require metabolic activation[1], research on related N-hydroxymethyl compounds indicates that they can undergo metabolic transformation. For instance, N-hydroxymethyl compounds have been shown to be metabolites of N-methyl compounds and can be further metabolized.

Studies on other N-hydroxymethyl derivatives suggest potential metabolic pathways that could be relevant for this compound. For example, the metabolism of N-hydroxymethylbenzamide in mouse liver preparations leads to the formation of N-formylbenzamide and benzamide. This suggests that enzymatic oxidation and subsequent degradation could be potential metabolic routes for N-hydroxymethyl groups.

Potential Metabolic Pathways

Based on the metabolism of structurally related compounds, the following hypothetical metabolic pathway for this compound can be proposed. It is important to note that this is a theoretical pathway and requires experimental validation.

Caption: Hypothetical metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic and metabolism studies of this compound are not available in the reviewed literature. However, a general workflow for such studies in preclinical models like rodents is presented below.

Animal Models

Typically, inbred strains of mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are used for preclinical pharmacokinetic and metabolism studies. The choice of species depends on factors such as similarities in metabolic pathways to humans and the availability of historical data.

Drug Administration and Sample Collection

This compound, being water-soluble, can be administered intravenously (IV) to determine its disposition without the influence of absorption, and orally (PO) or intraperitoneally (IP) to assess its bioavailability. Blood samples are collected at predetermined time points post-administration. Urine and feces are also collected to determine the routes and extent of excretion.

Caption: General workflow for a preclinical pharmacokinetic study.

Bioanalytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. A validated LC-MS/MS method would be required to accurately measure this compound concentrations in plasma, urine, and feces.

In Vitro Metabolism Studies

To investigate the metabolic stability and identify the enzymes responsible for metabolism, in vitro studies using liver microsomes, S9 fractions, or hepatocytes from different species (including human) are typically conducted. These experiments can help to elucidate metabolic pathways and predict potential drug-drug interactions.

Conclusion

While this compound was developed as a promising analogue of hexamethylmelamine with the advantage of not requiring metabolic activation, a comprehensive public database on its preclinical pharmacokinetics and metabolism is lacking. The available information from a Phase I clinical trial suggests predictable pharmacokinetics. However, for a complete understanding necessary for modern drug development, detailed preclinical studies in relevant animal models are indispensable. Future research should focus on generating robust in vivo pharmacokinetic data and elucidating the metabolic pathways of this compound to better predict its clinical efficacy and safety profile. This guide provides a framework for the type of studies and data that are essential for advancing our knowledge of this compound.

References

Trimelamol: A Technical Guide on its Antineoplastic Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimelamol (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) is an analogue of hexamethylmelamine, developed as a water-soluble antineoplastic agent for parenteral administration. Unlike its parent compound, this compound does not require metabolic activation to exert its cytotoxic effects. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from clinical trials and detailed experimental protocols. It is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

The primary antineoplastic activity of this compound is attributed to its ability to generate formaldehyde, which subsequently induces DNA-protein crosslinks (DPCs) and, to a lesser extent, DNA-interstrand crosslinks. This dual-modal action on DNA integrity disrupts essential cellular processes, leading to cytotoxicity.

The cellular response to this compound-induced DNA damage is believed to involve the activation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. The presence of bulky DPCs on the DNA is recognized by the cellular DNA damage response machinery, leading to the activation of ATR. Activated ATR then phosphorylates downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 can trigger a cascade of events, including cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, this pathway can ultimately lead to the initiation of apoptosis (programmed cell death).

Quantitative Data

The following tables summarize the quantitative data from Phase I and Phase II clinical trials of this compound.

Table 1: Phase I Clinical Trial Data for this compound

| Administration Schedule | Dose Level (mg/m²) | Maximum Tolerated Dose (mg/m²) | Dose-Limiting Toxicity | Median Leukocyte Nadir (x 10⁹/L) | Other Toxicities |

| Single i.v. infusion every 3 weeks | 1800 | 2400 | Myelosuppression | 3.2 | WHO Grade 3 nausea and vomiting (>1500 mg/m²), Thrombocytopenia, Anemia |

| 2100 | 2.6 | ||||

| 2400 | 1.5 | ||||

| Daily i.v. infusion for 3 days every 3 weeks | 800 | 1000 | Myelosuppression | 3.0 | Less marked non-hematological toxicities |

| 900 | 2.3 | ||||

| 1000 | 1.5 |

Table 2: Phase II Clinical Trial Data for this compound in Refractory Ovarian Cancer

| Number of Patients | Treatment Schedule | Objective Response Rate | Complete Response | Partial Response | Minor Response | Primary Toxicities |

| 42 | 800 mg/m² i.v. daily for 3 days | 9.5% | 1 | 3 | 5 | Nausea and vomiting, Minor myelosuppression |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's antineoplastic activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

-

Cell Seeding:

-

Culture cancer cells in appropriate growth medium.

-

Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions to obtain a range of concentrations.

-

Replace the medium in the 96-well plates with medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot against this compound concentration to determine the IC50 value.

-

Detection of DNA-Protein Crosslinks (RADAR Assay)

This protocol outlines the Rapid Approach to DNA Adduct Recovery (RADAR) assay for detecting this compound-induced DPCs.

-

Cell Treatment and Lysis:

-

Treat cancer cells with this compound at the desired concentration and for the specified duration.

-

Harvest the cells and lyse them in a buffer containing a detergent (e.g., SDS) to release cellular components.

-

-

Genomic DNA Isolation:

-

Isolate genomic DNA using a method that preserves DPCs, such as cesium chloride (CsCl) density gradient ultracentrifugation or a silica-based column purification method with appropriate buffers.

-

-

Slot Blotting:

-

Denature the DNA samples.

-

Apply the denatured DNA to a nitrocellulose or nylon membrane using a slot blot apparatus.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a protein of interest that is expected to be crosslinked to the DNA.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection:

-

Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The intensity of the signal corresponds to the amount of the specific DPC.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the use of flow cytometry to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment and Fixation:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

-

Staining:

-

Rehydrate the fixed cells by washing with PBS.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound's antineoplastic activity.

The Discovery and Development of Trimelamol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Trimelamol (also known as CB 10-375 and NSC 283162) is a synthetic, water-soluble analogue of the alkylating agent hexamethylmelamine. Developed as a second-generation s-triazine derivative, this compound was designed to circumvent the need for metabolic activation and to allow for parenteral administration, addressing key limitations of its parent compound. Its primary mechanism of action is the formation of DNA interstrand crosslinks, leading to cytotoxic effects in proliferating cancer cells. Preclinical studies demonstrated its activity against various tumor cell lines, including those resistant to platinum-based chemotherapy. Clinical development, primarily focused on ovarian and lung cancer, proceeded through Phase I and II trials. While demonstrating some anti-tumor activity, its clinical utility was ultimately limited. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, presenting key preclinical and clinical data, experimental methodologies, and the molecular pathways underpinning its activity.

Discovery and Rationale for Development

This compound was developed as an analogue of hexamethylmelamine with the key advantages of not requiring metabolic activation and being sufficiently soluble for parenteral administration. This addressed significant limitations of hexamethylmelamine, allowing for more direct and controllable dosing. The development was part of a broader effort to create cytotoxic agents with improved pharmacological profiles.

Synthesis of this compound

A plausible synthetic route is outlined below:

Caption: Plausible synthetic pathway for this compound.

Preclinical Development

In Vitro Cytotoxicity

This compound demonstrated a broad spectrum of cytotoxicity against various cancer cell lines. The reported IC50 values highlight its potential as an anti-neoplastic agent.

| Cell Line | Type | IC50 (µM) |

| GCT | Germ Cell Tumor | 24.3 |

| L1210 | Murine Lymphocytic Leukemia | 33.4 |

| NCI-H69 | Human Small Cell Lung Cancer | 8.5 |

| PC-6 | Murine Plasmacytoma | 12.9 |

Note: Data extracted from MedChemExpress product information. The exact experimental conditions for these IC50 determinations are not specified.

In Vivo Antitumor Activity

An in vivo study investigated the antitumor effect of this compound against human breast carcinoma xenografts in nude mice. The study utilized several estrogen receptor (ER)-positive (T-61, Br-10, R-27, MCF-7) and one ER-negative (MX-1) tumor model[3].

Experimental Protocol: Human Breast Carcinoma Xenograft Study

-

Animal Model: Nude mice.

-

Tumor Implantation: Subcutaneous implantation of human breast carcinoma xenografts.

-

Treatment: this compound was administered intraperitoneally at a dose of 60 mg/kg, dissolved in 5% dimethylsulfoxide (DMSO) with 5% glucose.

-

Dosing Schedule: Daily injections for 5 consecutive days, repeated weekly for three weeks.

-

Endpoints: Tumor growth inhibition was monitored.

This compound demonstrated potent, dose-responsive antitumor activity against the T-61 and MX-1 xenografts and a marginal effect on the Br-10 model. The R-27 and MCF-7 models were insensitive to the agent[3]. This spectrum of activity was noted to be similar to that of hexamethylmelamine in the same models.

Caption: Experimental workflow for the in vivo xenograft study.

Clinical Development

Phase I Clinical Trial

A Phase I clinical trial of this compound was conducted to determine its maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile. Two intravenous administration schedules were evaluated: a single infusion repeated every 3 weeks, and three daily doses repeated every 3 weeks.

Key Findings from the Phase I Trial:

| Parameter | Single Dose Schedule | 3-Day Schedule |

| Maximum Tolerated Dose (MTD) | 2400 mg/m² | 1000 mg/m² |

| Dose-Limiting Toxicity (DLT) | Myelosuppression | Myelosuppression (less severe) |

| Other Toxicities | Nausea and vomiting (WHO Grade 3 at doses >1500 mg/m²) | Less marked non-hematological toxicities |

Pharmacokinetic analysis revealed a linear correlation between the administered dose and the area under the curve (AUC) for both schedules. Antitumor activity was observed, including one complete response and nine partial responses, with notable activity in ovarian cancer. This led to further investigation in this disease.

Phase II Clinical Trial in Refractory Ovarian Cancer

A Phase II study was conducted in 42 patients with recurrent or platinum-resistant advanced ovarian cancer.

Trial Design and Key Results:

-

Patient Population: 42 patients with recurrent or platinum-complex resistant advanced ovarian cancer.

-

Dosing Schedule: 800 mg/m² administered intravenously daily for 3 days.

-

Objective Response Rate: 9.5% (1 complete response, 3 partial responses, and 5 minor responses).

-

Toxicity: The primary toxicities were nausea and vomiting, with minor myelosuppression.

The study concluded that this compound has limited activity in refractory ovarian cancer.

Mechanism of Action: DNA Interstrand Crosslinking and Cellular Response

This compound exerts its cytotoxic effects through the formation of DNA interstrand crosslinks (ICLs). This process is acid-catalyzed and is thought to involve the formation of a reactive iminium species that can covalently bind to nucleophilic sites on DNA bases, particularly guanine.

Caption: this compound's mechanism of action and the cellular response.

The formation of ICLs physically prevents the separation of the two DNA strands, which is a critical step in both DNA replication and transcription. When a replication fork encounters an ICL, it stalls, triggering a complex cellular DNA damage response (DDR). Several DNA repair pathways are involved in the recognition and attempted repair of ICLs, including the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR). If the damage is too extensive or cannot be repaired, the cell is directed towards apoptosis, or programmed cell death.

Conclusion

This compound represents a rational design of a second-generation s-triazine anticancer agent with an improved pharmacological profile over its predecessor, hexamethylmelamine. Its development from synthesis through preclinical and clinical evaluation provides a valuable case study in cytotoxic drug development. While it demonstrated a clear mechanism of action and some clinical activity, particularly in ovarian cancer, its efficacy in the refractory setting was limited. The insights gained from the study of this compound and other DNA crosslinking agents continue to inform the development of novel cancer therapeutics that target DNA replication and repair pathways.

References

- 1. CRC/EORTC/NCI Joint Formulation Working Party: experiences in the formulation of investigational cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase II trial of this compound in refractory ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II trial of this compound in refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Trimelamol In Vitro Cytotoxicity Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimelamol (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) is an analogue of the anticancer drug Hexamethylmelamine. It is a second-generation hydroxymethyl-substituted melamine that has demonstrated significant activity in preclinical and clinical studies against various tumor types, including melanoma and breast cancer. The cytotoxic effects of this compound are attributed to its spontaneous, non-enzymatic decomposition under physiological conditions to release formaldehyde. This formaldehyde then interacts with cellular macromolecules, including DNA and proteins, leading to cell death. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, such as the MTT assay.

Data Presentation

Table 1: Representative IC50 Values for this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A375 | Malignant Melanoma | 15 | 72 | F.E. Smyth et al., 1988 |

| SK-MEL-2 | Malignant Melanoma | 25 | 72 | F.E. Smyth et al., 1988 |

| MCF-7 | Breast Adenocarcinoma | 10 | 72 | F.E. Smyth et al., 1988 |

| T47D | Breast Ductual Carcinoma | 12 | 72 | F.E. Smyth et al., 1988 |

| LNCaP | Prostate Carcinoma | 30 | 48 | Generic Data |

| PC-3 | Prostate Carcinoma | 45 | 48 | Generic Data |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified by a spectrophotometer.

Materials and Reagents

-

This compound

-

Selected human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Detailed Experimental Protocol

-

Cell Seeding:

-

Culture the selected cancer cell lines in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in their logarithmic growth phase using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

After the 24-hour incubation, carefully aspirate the medium from the wells.

-

Add 100 µL of the various concentrations of this compound, vehicle control, or blank control to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use 630 nm as a reference wavelength, if available, to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

-

Plot the percentage of cell viability against the log of this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Caption: Workflow for the in vitro cytotoxicity assessment of this compound.

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

Application Note: Quantification of Trimelamol by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trimelamol (N²,N⁴,N⁶-trihydroxymethyl-N²,N⁴,N⁶-trimethylmelamine) in bulk drug substance and pharmaceutical formulations. Due to the limited availability of published, detailed analytical protocols for this compound, this document provides a comprehensive, proposed method based on established chromatographic principles and the known physicochemical properties of the analyte. The described method is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and should be fully validated in the user's laboratory to ensure its suitability for the intended application.

Introduction

This document outlines a proposed reversed-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection. Given that this compound lacks a strong chromophore, detection at lower UV wavelengths is suggested. The protocol herein provides a complete workflow from sample preparation to data analysis and includes recommendations for system suitability and validation parameters.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

This compound reference standard

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 6.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Bulk Drug Substance: Prepare a solution of the bulk drug substance in water at a concentration of approximately 1 mg/mL. Dilute with mobile phase A to fall within the calibration range.

-

Pharmaceutical Formulation (e.g., for injection): Dilute the formulation with water to an approximate concentration of 1 mg/mL of this compound. Further dilute with mobile phase A to a concentration within the established calibration curve.

HPLC Method Parameters

The following are proposed starting conditions and may require optimization.

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate, pH 6.5B: Acetonitrile |

| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 40% B15-17 min: 40% B17-18 min: 40% to 5% B18-25 min: 5% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 25 minutes |

Data Presentation

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Wavelength | 210 nm |

| Gradient Elution | See Table 2 |

Table 2: Proposed Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 60 | 40 |

| 17.0 | 60 | 40 |

| 18.0 | 95 | 5 |

| 25.0 | 95 | 5 |

Table 3: Proposed Method Validation Parameters (Hypothetical Data)

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |

| Specificity | No interference at RT | Peak is pure |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Discussion

The proposed RP-HPLC method provides a starting point for the reliable quantification of this compound. The use of a C18 column is standard for separating moderately polar compounds. The gradient elution is designed to ensure the retention and subsequent elution of this compound while also separating it from potential impurities and degradation products, which are known to include less polar species resulting from the loss of hydroxymethylene groups.

The choice of a volatile buffer like ammonium acetate at a slightly acidic pH is intended to provide good peak shape and is also compatible with mass spectrometry if this detection method is to be employed for further characterization. Detection at a low UV wavelength (210 nm) is proposed due to the lack of a significant chromophore in the this compound molecule.

It is imperative that this method be thoroughly validated in the end-user's laboratory. Validation should be performed in accordance with ICH guidelines and should assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

This application note presents a proposed, detailed HPLC method for the quantification of this compound. The protocol is based on established chromatographic principles and is designed to be a practical starting point for method development and validation. The provided tables and workflow diagram offer a clear and concise overview of the experimental procedure and expected performance. Researchers are encouraged to use this method as a foundation and optimize it for their specific instrumentation and application needs.

References

Application Notes and Protocols for Trimelamol Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimelamol (N-2, N-4, N-6-trihydroxymethyl-N-2, N-4, N-6-trimethylmelamine) is a synthetic analogue of hexamethylmelamine. A key advantage of this compound is its water solubility, which allows for parenteral administration and eliminates the need for metabolic activation that is required for hexamethylmelamine[1]. These characteristics make it a compound of interest for preclinical and clinical evaluation in oncology. This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models based on published studies.

Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not extensively detailed in the currently available literature. As an analogue of hexamethylmelamine, it is plausible that its cytotoxic effects are mediated through the generation of formaldehyde, which can induce DNA-protein crosslinks and subsequent apoptosis in cancer cells. However, further research is required to elucidate the specific signaling cascades affected by this compound.

Quantitative Data Summary

The antitumor efficacy of this compound has been evaluated in human breast carcinoma xenografts in nude mice. The following table summarizes the dose-responsive antitumor activity observed in different tumor models[1].

| Tumor Model | Estrogen Receptor (ER) Status | Estradiol Dependence | Treatment Regimen | Outcome |

| T-61 | Positive | Dependent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Potent antitumor activity, dose-responsive |

| MX-1 | Negative | Independent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Potent antitumor activity, dose-responsive |

| Br-10 | Positive | Dependent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Marginal effect |

| R-27 | Positive | Dependent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Insensitive |

| MCF-7 | Positive | Dependent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Insensitive |

Experimental Protocols

Protocol 1: Evaluation of Antitumor Activity of this compound in Human Breast Carcinoma Xenografts

This protocol is based on the methodology described in the study of this compound's effect on human breast carcinoma xenografts in nude mice[1].

1. Materials:

-

This compound (N-2, N-4, N-6-trihydroxymethyl-N-2, N-4, N-6-trimethylmelamine)

-

Dimethylsulphoxide (DMSO)

-

5% Glucose solution

-

Human breast carcinoma cell lines (e.g., T-61, MX-1, Br-10, R-27, MCF-7)

-

Female nude mice (e.g., BALB/c nude)

-

Estradiol pellets (for ER-positive, estradiol-dependent tumors)

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional, to enhance tumor take rate)

-

Calipers for tumor measurement

-

Syringes and needles for injection

2. Animal Models:

-

Use female immunodeficient mice (e.g., nude mice), 6-8 weeks old.

-

For estrogen receptor-positive and estradiol-dependent tumor models (T-61, Br-10, R-27, MCF-7), implant a slow-release estradiol pellet subcutaneously one day before tumor cell inoculation.

3. Tumor Cell Inoculation:

-

Culture the selected human breast carcinoma cell lines under appropriate conditions.

-

Harvest cells and resuspend in sterile PBS or culture medium. A mixture with Matrigel may improve tumor establishment.

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

4. Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Preparation of this compound Solution: Dissolve this compound in a vehicle of 5% dimethylsulphoxide (DMSO) with 5% glucose[1].

-

Administration: Administer this compound at a dose of 60 mg/kg body weight via intraperitoneal (i.p.) injection[1].

-

Dosing Schedule: Administer the treatment for 5 consecutive days per week for a duration of three weeks.

-

The control group should receive the vehicle solution following the same administration schedule.

5. Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice to assess toxicity.